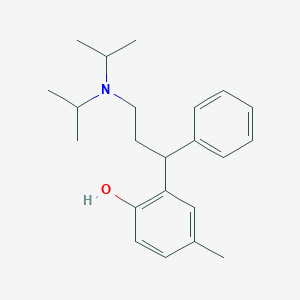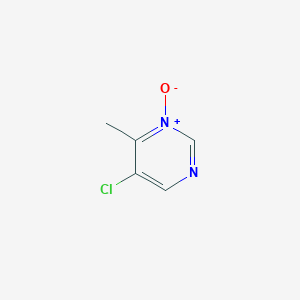
(+/-)-2'-Methylpropranolol Hydrochloride
概要
説明
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride is a synthetic compound that belongs to the class of beta-adrenergic receptor blockers. These compounds are commonly used in the treatment of various cardiovascular diseases, including hypertension and arrhythmias. The compound is characterized by the presence of a tert-butylamino group, a naphthalene ring, and a propanol moiety, which contribute to its unique chemical and pharmacological properties.
準備方法
The synthesis of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy intermediate.
Introduction of the propanol moiety: The naphthalen-1-yloxy intermediate is then reacted with an epoxide, such as epichlorohydrin, to introduce the propanol moiety.
Formation of the tert-butylamino group: The final step involves the reaction of the intermediate with tert-butylamine to introduce the tert-butylamino group, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group or the naphthalen-1-yloxy group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.
科学的研究の応用
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in studies related to beta-adrenergic receptor function and signaling pathways, as well as in the development of new therapeutic agents targeting these receptors.
Medicine: The compound is investigated for its potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. The compound acts as a beta-adrenergic receptor blocker, inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. This results in a decrease in heart rate, cardiac output, and blood pressure, making it effective in the treatment of cardiovascular diseases. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels, leading to reduced activation of protein kinase A and downstream signaling pathways.
類似化合物との比較
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride can be compared with other beta-adrenergic receptor blockers, such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, they differ in their chemical structures, pharmacokinetic properties, and selectivity for different beta-adrenergic receptor subtypes. For example:
Propranolol: A non-selective beta-adrenergic receptor blocker with a naphthalene ring structure.
Atenolol: A selective beta-1 adrenergic receptor blocker with a benzene ring structure.
Metoprolol: A selective beta-1 adrenergic receptor blocker with a phenyl ring structure.
The uniqueness of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride lies in its specific chemical structure, which may confer distinct pharmacological properties and therapeutic benefits compared to other beta-adrenergic receptor blockers.
特性
IUPAC Name |
1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h4-10,14,18-19H,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMUKNVBLCCPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)







![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)


